molecular formula C26H42O4 B14260882 Dinonyl octa-3,5-diynedioate CAS No. 139399-00-1

Dinonyl octa-3,5-diynedioate

Katalognummer: B14260882
CAS-Nummer: 139399-00-1
Molekulargewicht: 418.6 g/mol
InChI-Schlüssel: IIPXXHFDRSLEQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dinonyl octa-3,5-diynedioate is a chemical compound with the molecular formula C_26H_42O_4. It is an ester derivative of octa-3,5-diynedioic acid, where two nonyl groups are attached to the carboxyl groups. This compound is known for its unique structure, which includes two triple bonds in a conjugated system, making it an interesting subject for various chemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dinonyl octa-3,5-diynedioate typically involves the esterification of octa-3,5-diynedioic acid with nonyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can significantly reduce production time and costs. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

Dinonyl octa-3,5-diynedioate can undergo various chemical reactions, including:

    Oxidation: The triple bonds in the compound can be oxidized to form diketones or carboxylic acids.

    Reduction: The triple bonds can be reduced to double bonds or single bonds using hydrogenation reactions.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the nonyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and ozone (O_3).

    Reduction: Hydrogen gas (H_2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new esters or amides.

Wissenschaftliche Forschungsanwendungen

Dinonyl octa-3,5-diynedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the study of conjugated systems and their electronic properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty polymers and materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of dinonyl octa-3,5-diynedioate is largely dependent on its ability to interact with various molecular targets through its conjugated triple bonds. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these processes can generate reactive oxygen species (ROS) that can induce cellular damage or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Octa-3,5-diynedioic acid: The parent compound of dinonyl octa-3,5-diynedioate, which lacks the ester groups.

    Dinonyl octa-3,5-diene-1,7-dioate: A similar compound with double bonds instead of triple bonds.

    Dinonyl octa-3,5-diynedioic acid: A compound with carboxylic acid groups instead of ester groups.

Uniqueness

This compound is unique due to its conjugated triple bond system, which imparts distinct electronic properties. This makes it particularly valuable in the study of conjugated systems and their applications in materials science and medicinal chemistry. Its ability to undergo a variety of chemical reactions also makes it a versatile compound for synthetic applications.

Eigenschaften

CAS-Nummer

139399-00-1

Molekularformel

C26H42O4

Molekulargewicht

418.6 g/mol

IUPAC-Name

dinonyl octa-3,5-diynedioate

InChI

InChI=1S/C26H42O4/c1-3-5-7-9-11-15-19-23-29-25(27)21-17-13-14-18-22-26(28)30-24-20-16-12-10-8-6-4-2/h3-12,15-16,19-24H2,1-2H3

InChI-Schlüssel

IIPXXHFDRSLEQY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCOC(=O)CC#CC#CCC(=O)OCCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.